molecular formula C16H14N2O5 B2542901 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone CAS No. 883793-84-8

1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone

Cat. No.: B2542901
CAS No.: 883793-84-8
M. Wt: 314.297
InChI Key: DPMYHAVTEIMURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.297. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Generation of Nitro Radical Anions

A study by Yancheva et al. (2017) focused on the electrochemical generation of nitro radical anions, emphasizing their significance in understanding the hepatotoxicity of certain compounds. Although not directly related to 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, this research highlights the broader context of nitro compounds' bioactivity and their radical anions' potential toxicological impacts (Yancheva, Stoyanov, Anastassova, & Mavrova, 2017).

Vinylphosphonium Salt Mediated Reactions

Yavari et al. (2006) explored the reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to various derivatives that include structures similar to the 1,3-Benzodioxol moiety. This synthesis pathway demonstrates the chemical versatility of benzodioxol derivatives in organic synthesis, providing insights into the potential applications of this compound in synthesizing novel organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Fragrance Material Review

A toxicologic and dermatologic review by McGinty, Letizia, and Api (2012) on a related fragrance ingredient sheds light on the safety and application of benzodioxole derivatives in the fragrance industry. This review points towards the potential non-pharmaceutical applications of similar compounds, including this compound, in consumer products (McGinty, Letizia, & Api, 2012).

Organic Impurity Profiling

Research by Heather et al. (2017) on the organic impurity profiling of methylone and intermediate compounds synthesized from catechol provides an understanding of the synthetic pathways and impurity profiles of related benzodioxol compounds. This study is crucial for forensic and pharmaceutical sciences, highlighting the importance of purity and the identification of by-products in the synthesis of complex organic molecules (Heather, Bortz, Shimmon, & McDonagh, 2017).

Fluorescence Derivatisation of Amino Acids

Frade et al. (2007) explored the fluorescence derivatization of amino acids, showcasing the potential of benzodioxole derivatives in bioanalytical applications. Although the study does not directly involve this compound, it provides a perspective on how similar compounds can be used in developing fluorescent probes for biological and chemical assays (Frade, Barros, Moura, & Gonçalves, 2007).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-14(11-4-5-15-16(8-11)23-10-22-15)6-7-17-12-2-1-3-13(9-12)18(20)21/h1-5,8-9,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYHAVTEIMURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.